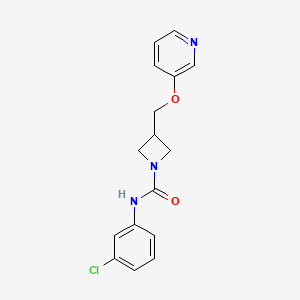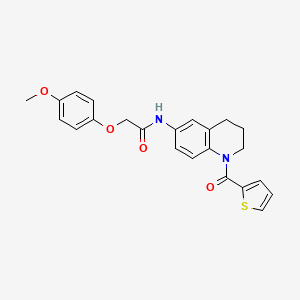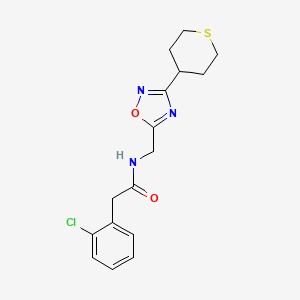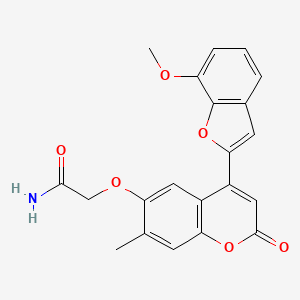
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, also known as AZD-8055, is a small molecule kinase inhibitor that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent.
作用機序
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide inhibits mTOR activity by binding to the ATP-binding site of the protein kinase domain of mTOR. This prevents the phosphorylation of downstream targets of mTOR, such as p70S6 kinase and 4E-BP1, which are involved in protein synthesis and cell growth. Inhibition of mTOR signaling by N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in suppressing tumor growth in mouse models of cancer.
実験室実験の利点と制限
One advantage of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide as a research tool is its specificity for mTOR. Unlike other mTOR inhibitors, such as rapamycin, N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide inhibits both mTORC1 and mTORC2, making it a more potent inhibitor of mTOR signaling. However, one limitation of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is its poor solubility, which can make it difficult to work with in lab experiments.
将来の方向性
Future research on N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide could focus on several areas. One area of interest is the development of more potent and selective mTOR inhibitors based on the structure of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. Another area of research could be the identification of biomarkers that predict response to N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in cancer patients. Finally, combination therapies involving N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide and other anti-cancer agents could be explored to enhance its therapeutic efficacy.
合成法
The synthesis of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide involves a series of chemical reactions starting with 3-chlorobenzonitrile, which is reacted with 3-pyridylboronic acid to form 3-(3-pyridyl)benzonitrile. The resulting compound is then reacted with 2,2-dimethyl-4-(2-hydroxyethyl)-1,3-dioxolane-4-carboxaldehyde to form the intermediate compound 3-(3-pyridyl)-5-(2,2-dimethyl-4-(2-hydroxyethyl)-1,3-dioxolane-4-yl)benzonitrile. This intermediate is then reacted with azetidine-1-carboxylic acid to form the final product, N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide.
科学的研究の応用
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a protein kinase that plays a crucial role in the regulation of cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in the development and progression of various types of cancer, making it a promising target for cancer therapy.
特性
IUPAC Name |
N-(3-chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-3-1-4-14(7-13)19-16(21)20-9-12(10-20)11-22-15-5-2-6-18-8-15/h1-8,12H,9-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNQXEPCMKZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxylate](/img/structure/B2768841.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2768844.png)

![2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide](/img/structure/B2768846.png)

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2768848.png)

![3-(Methoxymethyl)-5-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2,4-thiadiazole](/img/structure/B2768856.png)


![2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2768860.png)

![4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B2768863.png)